molecular formula C15H15NOS B11860263 1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one CAS No. 827320-84-3

1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one

Katalognummer: B11860263
CAS-Nummer: 827320-84-3
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: JBQILCDTDJSLTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a thiophene ring fused to a dihydroisoquinoline moiety

Vorbereitungsmethoden

The synthesis of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route involves the condensation of thiophene-2-carbaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Wissenschaftliche Forschungsanwendungen

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The thiophene ring and dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-ethanol share the thiophene ring structure but differ in their functional groups and overall reactivity.

    Dihydroisoquinoline derivatives: Compounds like 3,4-dihydroisoquinoline and its substituted derivatives have similar core structures but may exhibit different chemical and biological properties.

Eigenschaften

CAS-Nummer

827320-84-3

Molekularformel

C15H15NOS

Molekulargewicht

257.4 g/mol

IUPAC-Name

1-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C15H15NOS/c1-11(17)16-9-8-12-5-2-3-6-13(12)15(16)14-7-4-10-18-14/h2-7,10,15H,8-9H2,1H3

InChI-Schlüssel

JBQILCDTDJSLTM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.